1-(2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide
Description
This compound features a 4-oxo-4H-chromen-7-yl core substituted with a 3,4-dimethoxyphenyl group at the 3-position. An ether linkage connects the chromene moiety to a 2-(piperidine-4-carboxamido)ethyl side chain. The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, often associated with interactions with neurotransmitter receptors or enzymes . While direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest relevance in medicinal chemistry, particularly for central nervous system (CNS) targets or kinase inhibition .
Properties
IUPAC Name |
1-[2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-30-21-6-3-17(13-23(21)31-2)20-15-33-22-14-18(4-5-19(22)24(20)28)32-12-11-27-9-7-16(8-10-27)25(26)29/h3-6,13-16H,7-12H2,1-2H3,(H2,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVHMUXQJGVDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCC(CC4)C(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide is a synthetic derivative that combines a piperidine moiety with a chromone structure. Chromones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound based on various studies, highlighting its potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is . The structure features a chromone backbone linked to a piperidine ring through an ether bond, which is believed to enhance its biological efficacy.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has shown that compounds containing chromone structures exhibit significant antimicrobial properties. For instance, studies utilizing disc diffusion methods have demonstrated that derivatives of chromone linked to piperidine show activity against various bacterial strains:
| Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Streptococcus pyogenes | 12 mm |
| Pseudomonas aeruginosa | 10 mm |
| Escherichia coli | 14 mm |
These results indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
Chromones are also recognized for their antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The IC50 value was found to be , suggesting moderate antioxidant activity compared to standard antioxidants like ascorbic acid .
Cytotoxicity and Anticancer Potential
In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The compound exhibited an IC50 value of against MCF-7 cells, indicating potential anticancer activity while showing lower toxicity towards normal cells .
The proposed mechanism of action for the biological activities of this compound involves:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Free Radical Scavenging : The presence of hydroxyl groups in the chromone structure contributes to its ability to neutralize free radicals.
- Interaction with Cellular Targets : Molecular docking studies suggest that the compound binds effectively to target proteins involved in inflammation and cancer pathways .
Case Studies
- Study on Antimicrobial Properties : A study conducted by Silva et al. (2010) synthesized various chromone derivatives and evaluated their antimicrobial activities against clinical isolates. The derivatives containing piperidine showed enhanced activity compared to those without it .
- Cytotoxicity Assessment : In a study published in Phytomedicine, the cytotoxic effects of several chromone derivatives were examined on various cancer cell lines, revealing that modifications in the piperidine structure significantly influenced their potency .
Comparison with Similar Compounds
Structural Analogues
N-(1-Benzylpiperidin-4-yl)-7-methoxy-4-oxo-4H-chromene-3-carboxamide (4f)
- Structure : Shares the 4-oxo-chromene core but replaces the 3,4-dimethoxyphenyl group with a 7-methoxy substituent. The piperidine is benzylated at the 1-position instead of bearing a carboxamide-linked ethyl chain.
- The absence of 3,4-dimethoxy substitution might reduce affinity for receptors requiring aromatic stacking (e.g., serotonin or dopamine receptors) .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Retains the 3,4-dimethoxyphenethyl group but replaces the chromene-piperidine system with a benzamide.
- Implications: The benzamide’s planar structure lacks the chromene’s conjugated system, which could diminish π-π interactions with biological targets.
Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (3)
- Structure : Features a piperazine-piperidine hybrid with a 2-methoxyphenyl group.
- Implications : Piperazine moieties often enhance solubility and receptor selectivity (e.g., for 5-HT or α-adrenergic receptors). The absence of a chromene system limits comparisons but highlights the versatility of piperidine derivatives in drug design .
Physicochemical Properties
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Derivatives
The 3-(3,4-dimethoxyphenyl)-4H-chromen-4-one intermediate is synthesized via acid- or base-catalyzed cyclocondensation. A representative protocol involves:
-
Reactants : 2-hydroxyacetophenone derivatives and 3,4-dimethoxybenzaldehyde.
-
Conditions : Knoevenagel condensation under reflux with piperidine as a catalyst, followed by oxidative cyclization using iodine or DDQ.
Key Data :
Alternative Routes via Claisen-Schmidt Condensation
Alternative methods employ Claisen-Schmidt condensation between 2-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde under microwave irradiation, reducing reaction times to 2–4 h with comparable yields.
Synthesis of the Piperidine-4-carboxamide Subunit
Carboxamide Functionalization
Piperidine-4-carboxamide is prepared through:
-
Step 1 : Protection of piperidine-4-carboxylic acid as a methyl ester using thionyl chloride/methanol.
-
Step 2 : Amidation with aqueous ammonia under high-pressure conditions (100°C, 6 h).
Optimization Challenge : Overcome steric hindrance during amidation by employing mixed solvents (THF/H₂O) to enhance solubility.
Ether Coupling: Williamson Synthesis
The final assembly employs Williamson ether synthesis:
-
Reactants : 7-Hydroxy-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one and 1-(2-bromoethyl)piperidine-4-carboxamide.
Critical Factors :
-
Exclusion of moisture to prevent hydrolysis of the bromoethyl intermediate.
-
Use of phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, gradient elution with CH₂Cl₂/MeOH 95:5 to 90:10) to achieve >98% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, chromenone C5-H), 7.92–7.85 (m, 3H, aromatic), 6.98 (s, 1H, NH₂), 4.32 (t, J=6.0 Hz, 2H, OCH₂).
Optimization Strategies and Challenges
Regioselectivity in Chromenone Formation
Competing pathways during cyclocondensation may yield 2-substituted chromenones. Microwave-assisted synthesis minimizes side products by accelerating reaction kinetics.
Q & A
Q. What are the critical steps in synthesizing 1-(2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including:
- Chromene Core Formation : Cyclization of substituted phenols with β-ketoesters under acidic conditions to generate the 4-oxo-4H-chromene scaffold .
- Piperidine Functionalization : Coupling the chromene intermediate with a piperidine derivative via nucleophilic substitution or amidation, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
- Ether Linkage Installation : Introducing the ethyl-ether bridge between the chromene and piperidine moieties using Williamson ether synthesis, optimized by phase-transfer catalysts .
Optimization Strategies : - Use statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity) for yield improvement .
- Monitor intermediates via HPLC or LC-MS to minimize side reactions .
Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?
- X-ray Crystallography : Resolve the 3D structure and confirm regiochemistry of the chromene-piperidine fusion .
- Spectroscopic Techniques :
- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Intermediate Research Questions
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how should controls be designed?
- Enzyme Inhibition Assays : Test against kinases or oxidoreductases using fluorometric or colorimetric substrates (e.g., ATPase-Glo™ for kinase activity) .
- Cytotoxicity Screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Control Design :
Q. How can researchers reconcile contradictory data on the compound’s activity across different studies?
- Comparative Assays : Replicate experiments under standardized conditions (e.g., cell line passage number, serum concentration) .
- Structural Validation : Confirm batch-to-batch consistency via NMR and XRD to rule out synthetic variability .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to contextualize results against structurally similar compounds (e.g., benzopyran derivatives with IC variability due to substituent effects) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify key pharmacophores in this compound?
- Analog Synthesis : Modify specific groups (e.g., replace 3,4-dimethoxyphenyl with halogenated aryl groups) and test activity .
- Computational Modeling :
- Key Findings :
- The chromene-4-one core is critical for π-π stacking with kinase ATP-binding pockets .
- Piperidine carboxamide enhances solubility without compromising membrane permeability .
Q. What computational strategies are effective in predicting metabolic stability and off-target effects?
- ADMET Prediction : Use SwissADME or ADMETLab to estimate metabolic pathways (e.g., CYP3A4-mediated oxidation) and blood-brain barrier penetration .
- Off-Target Profiling : Screen against the ChEMBL database using similarity ensemble approach (SEA) to identify potential interactions with GPCRs or ion channels .
- Reaction Path Analysis : Apply quantum chemical calculations (e.g., DFT) to simulate degradation pathways under physiological pH .
Methodological Considerations
Q. How can researchers optimize synthetic yield while minimizing hazardous byproducts?
- Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., chromene cyclization) to improve safety and scalability .
- Byproduct Analysis : Use GC-MS to identify and quantify impurities, guiding reagent stoichiometry adjustments .
Q. What experimental and computational methods are recommended for analyzing enantiomeric purity?
- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane:isopropanol gradients to resolve enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from TD-DFT calculations .
- Crystallographic Data : Compare experimental XRD results with Cambridge Structural Database entries to confirm absolute configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
